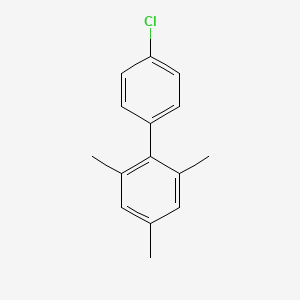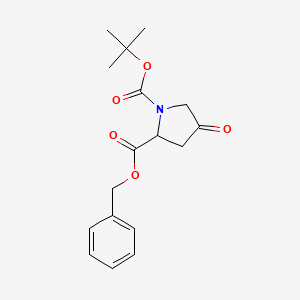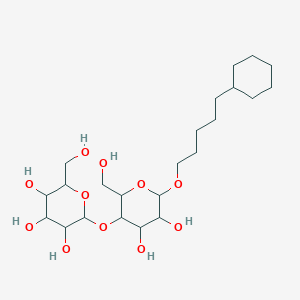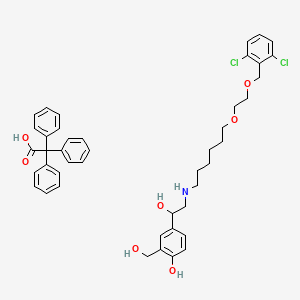
Xylose, 1-O-(2-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xylose, 1-O-(2-nitrophenyl)-: is a derivative of xylose, a five-carbon sugar that is a major component of hemicellulose in plant cell walls This compound is characterized by the substitution of a nitrophenyl group at the first carbon position of the xylose molecule
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Xylose, 1-O-(2-nitrophenyl)- typically involves the reaction of xylose with 2-nitrophenyl derivatives under specific conditions. One common method is the esterification of xylose with 2-nitrophenyl chloroformate in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and monitored using chromatographic techniques to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of Xylose, 1-O-(2-nitrophenyl)- may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.
化学反応の分析
Types of Reactions: Xylose, 1-O-(2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroxylose derivatives.
Reduction: Reduction of the nitrophenyl group can yield aminoxylose derivatives.
Substitution: The nitrophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various derivatives of xylose with modified functional groups, which can be further utilized in different applications.
科学的研究の応用
Chemistry: In chemistry, Xylose, 1-O-(2-nitrophenyl)- is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is used as a substrate for studying enzyme activities, particularly those involved in carbohydrate metabolism. It serves as a model compound for understanding the mechanisms of enzyme-catalyzed reactions involving xylose derivatives.
Medicine: In medicine, Xylose, 1-O-(2-nitrophenyl)- is explored for its potential as a diagnostic tool. Its derivatives can be used in assays to detect specific enzymes or metabolic pathways associated with certain diseases.
Industry: Industrially, this compound is utilized in the production of biofuels and biochemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of value-added products from biomass.
作用機序
The mechanism of action of Xylose, 1-O-(2-nitrophenyl)- involves its interaction with specific enzymes and molecular targets. The nitrophenyl group can act as a leaving group in enzymatic reactions, facilitating the formation of intermediate compounds. These intermediates can then participate in further biochemical pathways, leading to the production of desired products.
類似化合物との比較
Xylitol: A sugar alcohol derived from xylose, commonly used as a sweetener.
Xylose, 1-O-(4-nitrophenyl)-: A similar compound with the nitrophenyl group at the fourth carbon position.
Xylose, 1-O-(2,4-dinitrophenyl)-: A derivative with two nitrophenyl groups, offering different chemical properties.
Uniqueness: Xylose, 1-O-(2-nitrophenyl)- is unique due to the specific positioning of the nitrophenyl group, which influences its reactivity and potential applications. Compared to other derivatives, it offers distinct advantages in terms of its chemical versatility and suitability for various research and industrial applications.
特性
分子式 |
C17H19NO10 |
|---|---|
分子量 |
397.3 g/mol |
IUPAC名 |
[4,5-diacetyloxy-6-(2-nitrophenoxy)oxan-3-yl] acetate |
InChI |
InChI=1S/C17H19NO10/c1-9(19)25-14-8-24-17(16(27-11(3)21)15(14)26-10(2)20)28-13-7-5-4-6-12(13)18(22)23/h4-7,14-17H,8H2,1-3H3 |
InChIキー |
RSBQRDKQQIICFV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]hept-1-ene-3,5-diol;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-5-hydroxyhept-6-en-3-one;3-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]prop-2-enal](/img/structure/B13384419.png)


![N-(5-tert-butyl-1H-pyrazol-3-yl)-2-(3-propan-2-ylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13384443.png)




![4-methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid](/img/structure/B13384481.png)
![(3aS,4S,6R,6aR)-6-(6-chloro-9H-purin-9-yl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxole-4-carboxylic acid](/img/structure/B13384484.png)
![N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline](/img/structure/B13384494.png)



